6,6-Dimethylhept-1-EN-4-YN-1-amine
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Overview
Description
6,6-Dimethylhept-1-EN-4-YN-1-amine is an organic compound with the molecular formula C₉H₁₅N. It is characterized by the presence of a heptene backbone with a triple bond at the fourth position and an amine group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylhept-1-EN-4-YN-1-amine typically involves the reaction of acrolein with butylacetylene in the presence of an organometallic compound. This reaction forms 6,6-dimethylhept-1-en-4-yn-3-ol, which is then treated with phosphorous tribromide in hydrobromic acid to yield a mixture of Z and E isomers of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylhept-1-EN-4-YN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes .
Scientific Research Applications
6,6-Dimethylhept-1-EN-4-YN-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylhept-1-EN-4-YN-1-amine involves its interaction with specific molecular targets. For instance, its derivatives can inhibit fungal squalene epoxidase, leading to a reduction in ergosterol synthesis and inhibition of fungal growth . The pathways involved include the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-6,6-dimethyl-2-hepten-4-yne: An intermediate in the synthesis of antifungal agents.
6,6-Dimethylhept-1-en-4-yn-3-ol: A precursor in the synthesis of 6,6-Dimethylhept-1-EN-4-YN-1-amine.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a triple bond and an amine group on the same molecule.
Properties
IUPAC Name |
6,6-dimethylhept-1-en-4-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,3)7-5-4-6-8-10/h6,8H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYSOLCLRCUKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCC=CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721398 |
Source
|
Record name | 6,6-Dimethylhept-1-en-4-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123926-47-6 |
Source
|
Record name | 6,6-Dimethylhept-1-en-4-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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